

Spectroscopic data for (R)-N-Boc-2-aminocyclohexanone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (R)-N-Boc-2-aminocyclohexanone

Cat. No.: B142853

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A Comprehensive Technical Guide to the Spectroscopic Data of (R)-N-Boc-2-aminocyclohexanone

This technical guide provides a detailed overview of the spectroscopic data for **(R)-N-Boc-2-aminocyclohexanone**, a valuable chiral building block in organic synthesis. The information is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work. This document outlines the predicted spectroscopic characteristics and provides a plausible experimental protocol for its synthesis and characterization.

Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for **(R)-N-Boc-2-aminocyclohexanone**. This data is compiled from the analysis of structurally similar compounds and established principles of spectroscopic interpretation.

Table 1: Predicted ^1H NMR Spectroscopic Data (CDCl_3 , 400 MHz)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~5.5-6.0	br s	1H	N-H
~4.0-4.2	m	1H	CH-N
~2.2-2.5	m	2H	CH ₂ -C=O
~1.6-2.1	m	4H	Cyclohexyl CH ₂
1.45	s	9H	C(CH ₃) ₃

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

Chemical Shift (δ) ppm	Assignment
~208-212	C=O (ketone)
~155-156	C=O (carbamate)
~79-80	C(CH ₃) ₃
~55-58	CH-N
~40-43	CH ₂ -C=O
~28-32	Cyclohexyl CH ₂
28.4	C(CH ₃) ₃
~23-26	Cyclohexyl CH ₂

Table 3: Predicted Infrared (IR) Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300-3400	Medium, Sharp	N-H Stretch
~2930, ~2860	Strong	C-H Stretch (Aliphatic)
~1715	Strong	C=O Stretch (Ketone)
~1680-1700	Strong	C=O Stretch (Carbamate)
~1510-1530	Medium	N-H Bend
~1160-1170	Strong	C-O Stretch

Table 4: Predicted Mass Spectrometry (MS) Data

m/z	Interpretation
214.1	[M+H] ⁺ (Calculated for C ₁₁ H ₁₉ NO ₃ + H ⁺ : 214.14)
158.1	[M - C ₄ H ₈ + H] ⁺ (Loss of isobutylene)
140.1	[M - C ₄ H ₉ O ₂ + H] ⁺ (Loss of Boc group)
114.1	[M - C ₅ H ₉ NO ₂ + H] ⁺

Experimental Protocols

The following are detailed, plausible methodologies for the synthesis and spectroscopic characterization of **(R)-N-Boc-2-aminocyclohexanone**.

Synthesis of (R)-N-Boc-2-aminocyclohexanone

The synthesis is a two-step process starting from (1R,2R)-2-aminocyclohexanol:

- N-Boc Protection of (1R,2R)-2-aminocyclohexanol:
 - To a solution of (1R,2R)-2-aminocyclohexanol (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq).

- Slowly add a solution of di-tert-butyl dicarbonate (Boc_2O) (1.1 eq) in DCM.
- Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction by thin-layer chromatography (TLC).
- Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (1R,2R)-N-Boc-2-aminocyclohexanol.
- Oxidation to **(R)-N-Boc-2-aminocyclohexanone**:
 - Dissolve the (1R,2R)-N-Boc-2-aminocyclohexanol (1.0 eq) in a suitable solvent such as DCM.
 - Add an oxidizing agent, for example, pyridinium chlorochromate (PCC) (1.5 eq) or use a Swern oxidation protocol.
 - Stir the reaction at room temperature until TLC analysis indicates the complete consumption of the starting material.
 - Upon completion, filter the reaction mixture through a pad of silica gel, washing with additional DCM.
 - Concentrate the filtrate under reduced pressure.
 - Purify the crude product by column chromatography on silica gel to afford pure **(R)-N-Boc-2-aminocyclohexanone**.

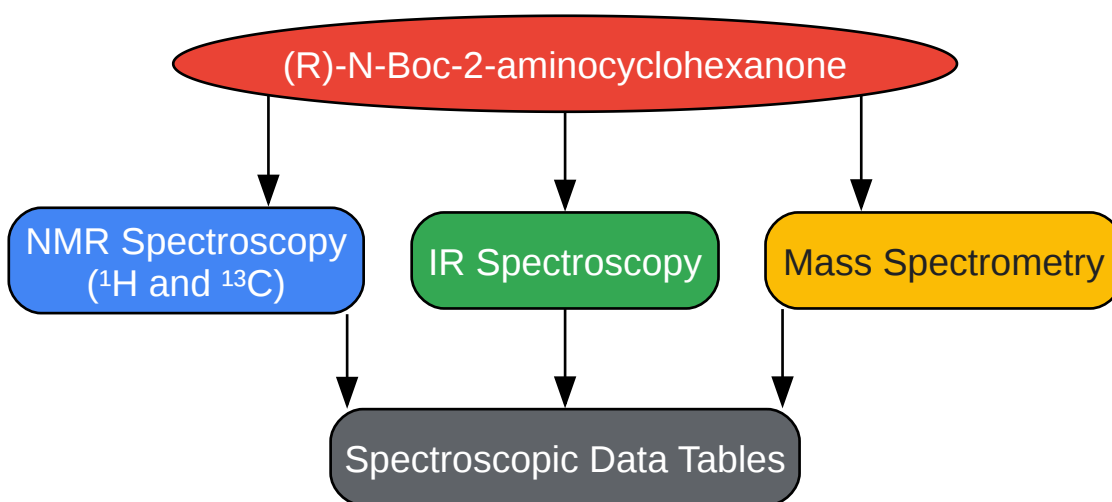
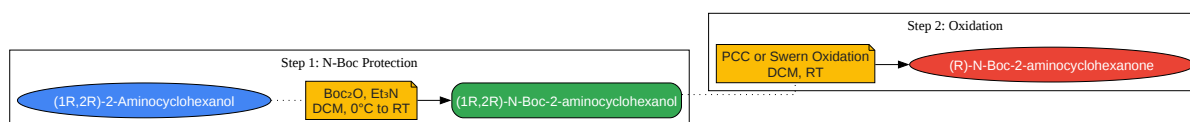
Spectroscopic Characterization

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Prepare a sample by dissolving approximately 10-20 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl_3).

- Acquire ^1H and ^{13}C NMR spectra on a 400 MHz or higher field NMR spectrometer.
- Use tetramethylsilane (TMS) as an internal standard (0 ppm).
- Infrared (IR) Spectroscopy:
 - Obtain the IR spectrum using an FT-IR spectrometer.
 - The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.
- Mass Spectrometry (MS):
 - Analyze the sample using an electrospray ionization (ESI) mass spectrometer in positive ion mode.
 - Dissolve a small amount of the product in a suitable solvent like methanol or acetonitrile for infusion into the mass spectrometer.

Visualizations

The following diagrams illustrate the key processes and relationships described in this guide.



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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com